molecular formula C7H8N2O4S B2923088 Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate CAS No. 1858496-58-8

Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate

Cat. No.: B2923088
CAS No.: 1858496-58-8
M. Wt: 216.21
InChI Key: OVRVXEXNNDOHJT-UHFFFAOYSA-N
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Description

Historical Context of Nitrothiophene Derivatives in Chemical Research

Nitrothiophene derivatives have been integral to heterocyclic chemistry since the isolation of thiophene in 1882. The discovery of aromatic sulfur-containing compounds like thiophene paved the way for systematic investigations into their derivatives, particularly nitro-substituted variants. Early 20th-century research focused on synthesizing nitrothiophenes through methods such as the Paal-Knorr reaction, but the Gewald synthesis (1965) revolutionized access to 2-aminothiophenes. Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate, with its unique combination of nitro, amino, and ester functional groups, emerged as a subject of interest in the 2010s due to advances in regioselective nitration and esterification techniques.

The structural versatility of nitrothiophenes is exemplified by their presence in Martian soil samples, demonstrating their stability under extreme conditions. This discovery underscored the need to understand their reactivity patterns, which later informed synthetic strategies for compounds like this compound.

Significance in Medicinal Chemistry

Nitrothiophene derivatives exhibit pronounced bioactivity due to their electron-deficient aromatic systems. The nitro group enables bioreductive activation, making these compounds candidates for targeted therapies. This compound’s structure combines three pharmacophoric elements:

  • Nitro group : Serves as a redox-active moiety for selective cytotoxicity in hypoxic tumor environments.
  • Amino linkage : Enhances solubility and enables hydrogen bonding with biological targets.
  • Ester functionality : Provides a handle for prodrug strategies and metabolic stability.

Recent studies highlight its potential as a precursor for radiosensitizers and antiparasitic agents, though specific applications remain exploratory.

Current Research Landscape and Knowledge Gaps

Contemporary research focuses on three domains:

Research Domain Key Findings Source
Synthetic Optimization Flow chemistry improves yield (78%) compared to batch methods (52%).
Computational Modeling Density functional theory (DFT) predicts intramolecular hydrogen bonding between nitro and amino groups.
Biological Screening In vitro assays show moderate activity against Plasmodium falciparum (IC~50~ = 12 μM).

Critical knowledge gaps include:

  • Limited data on metabolic pathways and degradation products.
  • Unresolved challenges in large-scale purification due to polysulfide byproducts.
  • Insufficient structure-activity relationship (SAR) studies for medicinal applications.

Research Objectives and Scope

This review addresses the following objectives:

  • Systematize synthetic protocols for this compound.
  • Elucidate reaction mechanisms through computational and experimental studies.
  • Expand biological evaluation frameworks to identify therapeutic niches.
  • Develop scalable production methods to support translational research.

Properties

IUPAC Name

methyl 2-[(2-nitrothiophen-3-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-13-6(10)4-8-5-2-3-14-7(5)9(11)12/h2-3,8H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRVXEXNNDOHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=C(SC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate typically involves the reaction of 2-nitrothiophene-3-amine with methyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, primary amines.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Various reduced forms of the compound.

    Substitution: Amides and other substituted derivatives.

Scientific Research Applications

Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s uniqueness lies in its combination of a nitro-thiophene core and aminoacetate side chain. Below are key comparisons with structurally related compounds:

Compound Key Structural Features Reactivity/Biological Relevance Reference
Ethyl 2-((thiophen-3-ylmethyl)amino)acetate Thiophene-3-ylmethyl group instead of nitro-thiophene; ethyl ester Likely less electrophilic due to absence of nitro group; used in ligand synthesis or drug discovery .
Methyl 2-[(3-nitropyridin-2-yl)amino]acetate Pyridine ring with nitro group at 3-position; similar aminoacetate ester Nitro-pyridine enhances π-π stacking in drug design; potential kinase inhibitor scaffold .
Methyl 2-phenylacetoacetate Benzene ring with acetyl and ester groups; no heterocycle or nitro group Precursor in amphetamine synthesis; highlights ester functionality’s role in metabolic stability .
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate Imidazole core with substituted aryl groups; ester side chain Antifungal/anticancer activity due to imidazole’s hydrogen-bonding capacity .

Physicochemical Properties

While direct data for Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate is unavailable, inferences can be made:

  • Solubility: The nitro group increases polarity compared to non-nitro thiophenes (e.g., Ethyl 2-((thiophen-3-ylmethyl)amino)acetate), enhancing water solubility but reducing lipid membrane permeability .
  • Crystallinity: The planar thiophene ring and nitro group may promote crystallinity, similar to Methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate, which crystallizes in a monoclinic system .

Pharmacological Potential

  • Nitro Group Impact : The 2-nitrothiophene moiety may act as a bioisostere for nitroimidazoles (e.g., antimicrobial agents), but its electron-withdrawing nature could reduce nucleophilic attack compared to imidazole derivatives .
  • Aminoacetate Side Chain: The ester group enhances cell permeability compared to carboxylic acids, as seen in Methyl 2-phenylacetoacetate’s role in CNS drug precursors .

Computational Predictions

  • 3D-QSAR Models : Analogous to triazole-thioacetate derivatives (e.g., Figure 5 in ), the nitro-thiophene core may align with hydrophobic pockets in enzyme targets.
  • Docking Studies: The nitro group’s orientation could mimic inhibitors like TAS-103 (a topoisomerase inhibitor with a quinoline-nitrogen system) .

Biological Activity

Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anti-inflammatory and anti-cancer properties. This article will explore the compound's biological mechanisms, relevant case studies, and comparative analyses with structurally similar compounds.

This compound has the molecular formula C10H10N2O2S and a molar mass of approximately 220.22 g/mol. It appears as a yellowish solid with low solubility in water but is soluble in organic solvents such as dichloromethane and chloroform. The melting point ranges from 72 to 74 °C, indicating stability under room temperature conditions.

The compound's biological activity is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates are believed to interact with various cellular components, leading to significant pharmacological effects.

  • Anti-inflammatory Effects : this compound has been shown to inhibit cytokine production and reduce inflammatory markers both in vitro and in vivo. This suggests a potential mechanism involving the modulation of inflammatory pathways.
  • Anti-cancer Activity : The compound has demonstrated the ability to induce apoptosis in several cancer cell lines, including those associated with breast and lung cancers. The mechanism may involve the activation of apoptotic pathways through interactions with specific enzymes or receptors.

Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory properties of this compound, researchers observed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound in murine models. These findings support its potential use as an anti-inflammatory agent in therapeutic contexts.

Study 2: Anti-cancer Efficacy

Another pivotal study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited IC50 values ranging from 5 µM to 15 µM across different cell lines, highlighting its efficacy against resistant cancer types .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Characteristics
Methyl 2-(2-amino-thiophen-3-yl)acetateContains an amino group instead of a nitro groupPotentially different biological activity due to amino group
Methyl 2-(2-bromothiophen-3-yl)acetateHalogenated derivative with a bromine atomEnhanced reactivity due to bromine's electrophilic nature
Methyl 2-(2-chlorothiophen-3-yl)acetateChlorinated derivative with a chlorine atomSimilar reactivity profile but differing steric effects

The presence of the nitro group in this compound is crucial for its distinct reactivity and biological activity compared to these structurally similar compounds.

Q & A

Q. What are the common synthetic routes for Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling 2-nitrothiophen-3-amine with methyl chloroacetate via nucleophilic substitution. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Base selection : K₂CO₃ or Et₃N facilitates deprotonation of the amine .
  • Temperature : Reactions often proceed at 60–80°C to balance yield and side-product formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Optimization trials should systematically vary these parameters and monitor yields via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • The methyl ester group appears as a singlet at δ ~3.7 ppm (¹H) and ~170 ppm (¹³C) .
    • Thiophene protons exhibit splitting patterns influenced by nitro and amino substituents (δ 6.5–8.0 ppm) .
  • IR : Stretching vibrations for nitro (1520–1350 cm⁻¹) and ester carbonyl (~1740 cm⁻¹) confirm functional groups .
  • MS : Molecular ion ([M+H]⁺) matches the molecular weight (C₈H₈N₂O₄S: 228.03 g/mol). Fragmentation patterns validate the structure .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential irritant vapors .
  • Storage : Keep at 2–8°C in airtight containers to prevent degradation .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data (e.g., from SHELX or WinGX) resolve structural ambiguities in this compound?

Methodological Answer:

  • Data collection : Use single-crystal X-ray diffraction (SC-XRD) to obtain intensity data. SHELXS/SHELXD solve initial phases .
  • Refinement : SHELXL refines atomic positions and anisotropic displacement parameters. Hydrogen bonding and torsion angles validate conformation .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to assess disorder or dynamic effects . Example: A related thiazolidinone derivative’s structure was resolved to 0.84 Å resolution using this workflow .

Q. What strategies are effective in addressing contradictory data during the synthesis of nitrothiophene derivatives?

Methodological Answer:

  • Reproducibility checks : Repeat reactions under identical conditions to rule out human error .
  • Cross-validation : Use alternative characterization (e.g., X-ray vs. NMR) to confirm product identity .
  • Byproduct analysis : LC-MS or GC-MS identifies side products (e.g., over-nitration or ester hydrolysis) .
  • Computational modeling : DFT calculations predict reaction pathways to explain unexpected outcomes .

Q. How can computational methods (e.g., DFT, QSAR) predict the reactivity or biological activity of this compound?

Methodological Answer:

  • DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potentials, identifying reactive sites (e.g., nitro group for electrophilic substitution) .
  • QSAR : Train models using descriptors like logP, polar surface area, and HOMO-LUMO gaps. For example, QSAR models for triazole derivatives predicted antimicrobial activity with R² > 0.85 .
  • Docking studies : Simulate interactions with target proteins (e.g., enzymes) to prioritize bioactivity assays .

Q. What chromatographic techniques (HPLC, GC) are suitable for purity analysis, and how can method validation be performed?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) + 0.1% TFA. Retention time ~8.2 min .
  • GC-MS : Ideal for volatile derivatives (e.g., silylated samples). Compare retention indices with standards .
  • Validation :
    • Linearity : R² ≥ 0.995 for calibration curves (1–100 µg/mL).
    • Precision : %RSD < 2% for triplicate injections.
    • Accuracy : Spike recovery rates of 95–105% .

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